4-Hydroxy-3-phenyl-1-propyl-1H-quinolin-2-one
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Overview
Description
4-Hydroxy-3-phenyl-1-propyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-phenyl-1-propyl-1H-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent functional group modifications . Another approach involves the use of quinoline-N-oxides as starting materials, which are then subjected to photocatalytic reactions to yield the desired quinolone derivatives .
Industrial Production Methods
Industrial production of quinolone derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of green chemistry principles, such as solvent-free reactions and photocatalysis, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-phenyl-1-propyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-3-phenyl-1-propyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-phenyl-1-propyl-1H-quinolin-2-one involves its interaction with various molecular targets. For instance, it has been shown to inhibit the RNA-dependent RNA polymerase enzyme, which is crucial for the replication of certain viruses . Additionally, it can act as an antagonist at the glycine site of the NMDA receptor, which is involved in neurological processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline: A parent compound with diverse applications in medicinal chemistry
Uniqueness
4-Hydroxy-3-phenyl-1-propyl-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
144402-88-0 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
4-hydroxy-3-phenyl-1-propylquinolin-2-one |
InChI |
InChI=1S/C18H17NO2/c1-2-12-19-15-11-7-6-10-14(15)17(20)16(18(19)21)13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 |
InChI Key |
VJRTWEUTEIJBQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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